molecular formula C19H22N2O3S B1203018 Dimethoxanate CAS No. 477-93-0

Dimethoxanate

Cat. No.: B1203018
CAS No.: 477-93-0
M. Wt: 358.5 g/mol
InChI Key: OOVJCSPCMCAXEX-UHFFFAOYSA-N
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Description

Dimethoxanate, known by its IUPAC name 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, is a compound belonging to the phenothiazine class. It has been used primarily as a cough suppressant and has various trade names including Cothera, Cotrane, Atuss, Perlatoss, and Tossizid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxanate involves the reaction of phenothiazine with phosgene to produce phenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethoxanate undergoes various chemical reactions including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the phenothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the phenothiazine ring.

Scientific Research Applications

Dimethoxanate has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Dimethoxanate is compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, this compound is unique in its specific binding affinity to the sigma-1 receptor and its primary use as a cough suppressant . Other similar compounds include:

This compound’s unique combination of properties makes it distinct among phenothiazine derivatives.

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVJCSPCMCAXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197257
Record name Dimethoxanate
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URL https://comptox.epa.gov/dashboard/DTXSID50197257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-93-0
Record name 2-[2-(Dimethylamino)ethoxy]ethyl 10H-phenothiazine-10-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethoxanate [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethoxanate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13794
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Record name Dimethoxanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxanate
Source European Chemicals Agency (ECHA)
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Record name DIMETHOXANATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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